molecular formula C14H19N5OS B2944209 3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine CAS No. 2319724-12-2

3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2944209
CAS No.: 2319724-12-2
M. Wt: 305.4
InChI Key: BDSAVFGSMDDXEY-UHFFFAOYSA-N
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Description

3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at position 3 and a methoxy-linked piperidin-4-yl-methyl side chain bearing a 5-methyl-1,3,4-thiadiazole moiety.

Properties

IUPAC Name

2-methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-10-3-4-13(17-15-10)20-9-12-5-7-19(8-6-12)14-18-16-11(2)21-14/h3-4,12H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSAVFGSMDDXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a Mannich reaction, where a secondary amine, formaldehyde, and a ketone are reacted to form the piperidine ring.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring can be introduced via a cyclization reaction involving thiosemicarbazide and a suitable dihalide.

    Attachment of the Methoxy Group: This step involves the reaction of the piperidine-thiadiazole intermediate with a methoxy-substituted pyridazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiadiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of reduced thiadiazole derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of various biological targets.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the thiadiazole moiety may inhibit certain enzymes by binding to their active sites, while the piperidine ring could interact with receptor proteins.

Comparison with Similar Compounds

4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide (Compound 3, )

  • Structural Differences :
    • The pyridazine core in the target compound is replaced by a pyridine-sulfonamide system.
    • The 5-methyl-1,3,4-thiadiazole is attached via a thioether (-S-) linkage instead of a methoxy (-O-) group.
  • Synthesis : Synthesized via nucleophilic substitution under elevated pressure and temperature, contrasting with the likely coupling reactions required for the target compound’s methoxy bridge .

5-Phenyl-2-[2-(piperidin-1-yl)ethylamino]-1,3,4-thiadiazole (Compound 3, )

  • Structural Differences: Features a 1,3,4-thiadiazole core instead of pyridazine. Incorporates a piperidinylethylamino side chain, similar to the target compound’s piperidine-methoxy group.
  • Activity: Demonstrated moderate acetylcholinesterase (AChE) inhibition in Alzheimer’s research. The ethylamino linker and piperidine substitution suggest improved blood-brain barrier penetration compared to bulkier methoxy-linked analogs .
  • Potency : Structural analogs with benzyl-piperidinyl chains (e.g., donepezil-like derivatives) show enhanced activity, indicating that the target compound’s piperidinyl-methyl-thiadiazole group may optimize target binding .

Pyrazole-Thiadiazine Amide Derivatives ()

  • Structural Differences :
    • Combines pyrazole and 1,3,4-thiadiazine moieties, differing from the pyridazine-thiadiazole system.
    • Includes an amide linker instead of methoxy or thioether bonds.
  • Pharmacological Implications : Thiadiazine derivatives often exhibit antimicrobial or antitumor activity, suggesting shared sulfur-dependent mechanisms with thiadiazole-containing compounds.

Triazolo-Pyridazine Derivatives ()

  • Structural Differences :
    • Replaces pyridazine with a triazolo-pyridazine fused system.
    • Substitutes piperazine for piperidine, altering basicity and solubility.
  • Applications: Triazolo-pyridazines are explored for CNS disorders due to their improved metabolic stability.

Research Implications and Gaps

  • Structural-Activity Relationships (SAR) : The target compound’s methoxy-piperidinyl-thiadiazole side chain may enhance target selectivity over thioether-linked analogs .
  • Synthetic Challenges : Methoxy linkages typically require milder conditions than thioethers, favoring scalability .
  • Biological Testing : Further studies are needed to evaluate the target compound’s AChE inhibition or anticancer efficacy, building on analog data .

Biological Activity

The compound 3-Methyl-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridazine is a novel derivative that incorporates a pyridazine core with a 1,3,4-thiadiazole moiety. This combination suggests potential biological activities due to the pharmacological properties associated with both structural components. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound can be illustrated as follows:

C14H18N4S\text{C}_{14}\text{H}_{18}\text{N}_4\text{S}

This structure indicates the presence of a piperidine ring and a thiadiazole group, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. For example, compounds containing the thiadiazole ring have been shown to induce apoptosis in various cancer cell lines. The anticancer activity is often attributed to their ability to inhibit key enzymes involved in cancer progression and survival mechanisms .

Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives possess antimicrobial properties against a range of pathogens. In vitro tests show that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 15.62 µg/mL, indicating potent activity .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored extensively. Compounds similar to the one have shown effectiveness in various animal models for epilepsy. For instance, certain derivatives demonstrated significant protection against seizures in mice with an LD50 value indicating a favorable safety profile .

Case Studies and Research Findings

Several studies highlight the biological activities associated with compounds similar to this compound:

StudyFindings
Aliyu et al. (2021)Reported that 1,3,4-thiadiazole derivatives exhibited significant anticonvulsant activity with low toxicity levels .
Sahoo et al. (2019)Synthesized various thiadiazole compounds and evaluated their neuroprotective effects using the MES model .
ResearchGate StudyDemonstrated that certain thiadiazole derivatives had broad-spectrum antimicrobial effects with notable MIC values .

The mechanisms underlying the biological activities of this compound likely involve:

  • Enzyme Inhibition: Many thiadiazole derivatives act as inhibitors of key enzymes involved in cellular signaling pathways related to cancer and inflammation.
  • Receptor Modulation: Interaction with neurotransmitter receptors may explain the anticonvulsant effects observed in various studies.

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Key signals include the pyridazine aromatic protons (δ 8.1–8.5 ppm) and the piperidine methoxy group (δ 3.7–3.9 ppm). Compare with published data for 6-methoxy-pyridazine derivatives .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 55.2%, H: 5.8%, N: 18.9% for C₁₆H₂₀N₄O₂S). Deviations >0.3% suggest impurities .
  • HPLC Retention Time : Compare with reference standards under isocratic conditions (e.g., 70:30 acetonitrile:water) to confirm identity .

Advanced: How can reaction yields be optimized for the pyridazine-thiadiazole coupling step?

Q. Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency. For example, Pd-mediated Suzuki-Miyaura coupling improved yields by 20% in triazolopyridazine systems .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the methoxy group. A study on pyridazine ethers reported a 15% yield increase in DMF vs. THF .
  • Temperature Control : Maintain reflux temperatures (80–100°C) to accelerate kinetics while avoiding thermal decomposition of the thiadiazole ring .

Basic: What pharmacological targets are plausible for this compound based on structural analogs?

Q. Methodological Answer :

  • Antifungal Activity : The thiadiazole moiety inhibits fungal lanosterol 14α-demethylase (CYP51). Molecular docking of similar compounds showed binding affinities (ΔG = -9.2 kcal/mol) to the 3LD6 enzyme .
  • Kinase Inhibition : Pyridazine derivatives target EGFR and VEGFR2. For example, 6-methylpyridazine analogs exhibited IC₅₀ values of 0.8–1.2 µM in kinase assays .
  • Antimicrobial Potential : Thiadiazole-piperidine hybrids show MIC values of 4–8 µg/mL against S. aureus and E. coli .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with CYP51) to identify key residues (e.g., Phe228, His310) for hydrogen bonding or π-π stacking .
  • QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability. A QSAR study on triazolothiadiazoles correlated ClogP <3.5 with >80% oral absorption .
  • ADMET Prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 Papp >8 × 10⁻⁶ cm/s) and CYP inhibition risks (e.g., CYP3A4 IC₅₀ >10 µM) .

Basic: What stability challenges arise during storage, and how are they mitigated?

Q. Methodological Answer :

  • Hydrolytic Degradation : The methoxy-pyridazine bond is susceptible to hydrolysis. Stability studies in aqueous buffers (pH 1.2–7.4) show <5% degradation over 72 hours at 4°C .
  • Light Sensitivity : Thiadiazole rings degrade under UV light. Store in amber vials with desiccants (silica gel) to extend shelf life >6 months .
  • Thermal Stability : DSC analysis reveals decomposition onset at 180°C. Avoid prolonged heating above 100°C during synthesis .

Advanced: How are reaction intermediates characterized to ensure regioselectivity?

Q. Methodological Answer :

  • LC-MS Monitoring : Track intermediates in real-time (e.g., m/z 289.1 for the piperidine-thiadiazole precursor) .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to confirm regioselective cyclization in thiadiazole formation via 2D NMR .
  • X-ray Crystallography : Resolve ambiguous structures; e.g., a triazolopyridazine intermediate crystallized in a monoclinic system (space group P2₁/c) confirmed bond angles .

Basic: What solvents and conditions are optimal for recrystallization?

Q. Methodological Answer :

  • Solvent Pair Screening : Use ethanol/water (7:3 v/v) for high recovery (>85%) and purity. Similar pyridazine derivatives achieved 99% purity after two recrystallizations .
  • Temperature Gradient : Cool from 60°C to 4°C at 1°C/min to minimize inclusion of impurities .
  • Additives : Add 1% acetic acid to protonate basic nitrogen atoms, improving crystal lattice formation .

Advanced: How can conflicting bioactivity data across assays be reconciled?

Q. Methodological Answer :

  • Assay Variability : Normalize data using reference standards (e.g., fluconazole for antifungal assays). A study showed MIC variations of ±2 µg/mL across labs due to inoculum size differences .
  • Membrane Permeability : Use Caco-2 assays to distinguish intrinsic activity from transport limitations. A compound with low permeability (Papp <5 × 10⁻⁶ cm/s) may show false-negative results .
  • Target Redundancy : Perform siRNA knockdowns to confirm on-target effects. For example, CYP51 silencing reduced antifungal IC₅₀ by 50% in thiadiazole derivatives .

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